Tioxacin was developed as part of ongoing research into quinolone derivatives aimed at enhancing antibacterial efficacy and reducing resistance. Its synthesis and characterization have been documented in several studies focusing on the structural modifications of fluoroquinolones to improve their pharmacological profiles.
Tioxacin is classified under:
The synthesis of Tioxacin typically involves several key steps, including:
For example, one method employs a palladium-catalyzed coupling reaction to form the quinolone core, followed by cyclization with a suitable acid derivative. The final product can be isolated through recrystallization or column chromatography, yielding Tioxacin in significant quantities with high purity levels .
Tioxacin's molecular structure features a bicyclic core with a fluorinated aromatic ring and a carboxylic acid group. The presence of these functional groups contributes to its antibacterial activity.
Tioxacin undergoes several chemical reactions, primarily involving:
The reactivity profile of Tioxacin has been studied extensively. For instance, its interactions with nucleophiles can lead to the formation of various derivatives that may exhibit altered pharmacological properties .
Tioxacin exerts its antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining DNA topology during replication and transcription processes.
Relevant analyses such as High-Performance Liquid Chromatography (HPLC) confirm these properties and assist in determining purity levels during synthesis .
Tioxacin is primarily used in clinical settings for:
Tioxacin (CAS# 34976-39-1), a lesser-studied fluoroquinolone antibiotic, emerged during the structural optimization wave of quinolone antibacterials in the late 20th century. Its development paralleled key advancements in fluoroquinolone chemistry, particularly the strategic incorporation of fluorine at the C6 position—a modification proven to enhance gram-negative activity and bacterial cell penetration in agents like norfloxacin and ciprofloxacin [1] [5]. Unlike first-generation quinolones (e.g., nalidixic acid), Tioxacin features a fused [1,3]thiazolo[5,4-f]quinoline core, reflecting efforts to overcome limitations of earlier compounds such as phototoxicity and restricted spectra [5] [6]. Despite its synthesis and preliminary designation as an International Nonproprietary Name (INN: Tioxacine, Tioxacinum), Tioxacin never progressed to widespread clinical use. This stagnation likely resulted from the concurrent development of safer, more potent alternatives (e.g., moxifloxacin) and limited investment in its commercial assessment [1] [6].
Tioxacin (Chemical formula: C₁₄H₁₂N₂O₄S; MW: 304.32 g/mol) is characterized by a tricyclic scaffold integrating a thiazole ring with the quinolone nucleus. Key structural features include:
Table 1: Physicochemical Properties of Tioxacin [6]
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂N₂O₄S |
Molecular Weight | 304.32 g/mol |
XLogP3 | 1.633 (Moderate lipophilicity) |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Topological Polar Surface Area | 109.54 Ų |
Melting Point | Not reported |
The compound’s moderate lipophilicity (LogP 1.63) and polar surface area suggest potential membrane permeability but may limit aqueous solubility—a trait requiring formulation optimization [6].
Tioxacin belongs to the quinolone/fluoroquinolone class, specifically categorized as a second-generation quinolone based on its structural and anticipated activity profile [5] [8]. Its classification rationale includes:
Table 2: Tioxacin vs. Representative Quinolone Classes [1] [5] [8]
Generation | Key Structural Features | Example Agents | Tioxacin’s Position |
---|---|---|---|
First | Non-fluorinated quinolones | Nalidixic acid | N/A (Innovative scaffold) |
Second | C6-F; Piperazine at C7 | Ciprofloxacin, Ofloxacin | Lacks C6-F; shares tricyclic core |
Third/ Fourth | C8 methoxy; enhanced Gram+ cover | Moxifloxacin, Gemifloxacin | No methoxy; untested spectrum |
Despite decades of quinolone development, Tioxacin suffers from critical research voids:
Table 3: Critical Research Gaps for Tioxacin
Research Domain | Unanswered Questions | Methodologies Recommended |
---|---|---|
Target Binding & Inhibition | Affinity for gyrase vs. topo IV; bactericidal kinetics | Enzyme assays, time-kill curves |
Antimicrobial Spectrum | Efficacy against Gram-positives, atypicals, anaerobes | Broth microdilution, infection models |
Resistance Development | Mutation frequency; efflux/plasmid-mediated resistance | Serial passage, genomic sequencing |
Chemical Optimization | Role of thiazole ring in solubility/toxicity | Analog synthesis, in vitro profiling |
Reviving interest in Tioxacin could yield:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: